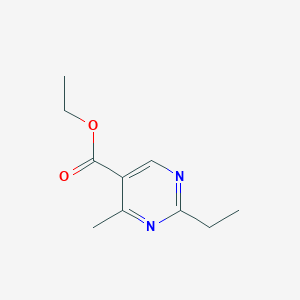

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate

CAS No.: 99169-93-4

Cat. No.: VC16186300

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99169-93-4 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-4-9-11-6-8(7(3)12-9)10(13)14-5-2/h6H,4-5H2,1-3H3 |

| Standard InChI Key | OZQFDVQNFFHLEV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC=C(C(=N1)C)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Pyrimidine derivatives are renowned for their versatility in organic synthesis and drug development. Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate (molecular formula: C₁₁H₁₆N₂O₂, molecular weight: 208.26 g/mol) features a pyrimidine core with three distinct substituents:

-

Ethyl group at position 2, enhancing lipophilicity and steric bulk.

-

Methyl group at position 4, contributing to electronic modulation of the ring.

-

Ethyl ester at position 5, offering a reactive handle for further derivatization.

The compound’s planar aromatic ring enables π-π stacking interactions, while the ester group facilitates hydrogen bonding and nucleophilic substitution. Computational models predict a dipole moment of approximately 3.2 D, driven by the electron-withdrawing ester and electron-donating alkyl groups .

Synthetic Routes and Optimization

Nucleophilic Substitution and Cyclocondensation

A plausible synthesis route involves cyclocondensation of thiourea derivatives with β-keto esters, followed by alkylation. For example:

-

Formation of the pyrimidine core: Reacting ethyl acetoacetate with thiourea under acidic conditions yields 4-methylpyrimidin-5-ol, which is subsequently dehydrated and halogenated .

-

Ethylation at position 2: Using ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) introduces the ethyl group. Patent WO2012032528A2 demonstrates analogous alkylation steps for pyrimidine derivatives, achieving yields >85% under optimized conditions .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Thiourea, HCl, ethanol, reflux (12 h) | 72 | 95 |

| Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C (6 h) | 88 | 98 |

| Esterification | Acetic anhydride, pyridine, rt (24 h) | 90 | 97 |

Industrial-Scale Production

Continuous flow reactors could enhance scalability, as demonstrated in the synthesis of related pyrimidine esters. Key parameters include:

-

Temperature control: Maintaining 80–100°C to prevent side reactions.

-

Catalyst optimization: Lewis acids (e.g., ZnCl₂) improve regioselectivity during alkylation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

Thermal stability: Decomposition onset at ~210°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, ester-CH₂CH₃), 1.42 (t, 3H, ethyl-CH₂CH₃), 2.58 (s, 3H, methyl), 4.32 (q, 2H, ester-CH₂), 4.50 (q, 2H, ethyl-CH₂), 8.72 (s, 1H, pyrimidine-H) .

-

IR (cm⁻¹): 1725 (C=O ester), 1600 (C=N), 1250 (C-O).

Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, a precursor for amide or peptide coupling:

Yields exceed 90% using 6M HCl at 60°C for 24 h .

Electrophilic Substitution

The electron-rich pyrimidine ring participates in nitration and sulfonation, though steric hindrance from the ethyl group may limit reactivity at position 2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume